molecular formula C69H8 B575778 ICMA CAS No. 186682-36-0

ICMA

Cat. No. B575778
M. Wt: 836.823
InChI Key: QZIQKSVFGICNNR-UHFFFAOYSA-N
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Description

ICMA, also known as Immunocapillary Microsphere Assay, is a novel technique used in scientific research for the detection and quantification of various biomolecules. It is a highly sensitive and specific method that has been widely used in different fields, including clinical diagnostics, drug discovery, and basic research.

Scientific Research Applications

Applications in Educational Technology

  • Interactive Computer-Marked Assignments (iCMAs) : Used in distance learning, iCMAs are employed for summative and formative assessment purposes in science education. They help students engage more effectively with the material and are particularly useful in aiding students in making appropriate course choices (Jordan, 2011).

Engineering and Applied Sciences

Medical Applications

  • Integrated Cardiac Modeling and Analysis (ICMA) : This software framework creates 3D finite element models of the left ventricle from cardiac ultrasound or MRI data. It's significant for cardiac research and is available as an open-source tool (Hussan et al., 2014).

Mathematical Biology

  • Mathematical Modelling in Biology (ICMA Conferences) : These conferences cover mathematical modeling for the spatiotemporal dynamics of biological populations, including epidemiology and genetic models. It's a critical arena for interdisciplinary research in biological dynamics (7th International Conference on Mathematical Modelling and Analysis of Populations in Biology, 2019).

  • Materials Science and Engineering (ICMAE2017) : Focused on developments in materials science, this conference discussed latest trends in materials analysis and characterization, contributing significantly to the field (ICMAE2017, 2017).

properties

CAS RN

186682-36-0

Product Name

ICMA

Molecular Formula

C69H8

Molecular Weight

836.823

InChI

InChI=1S/C69H8/c1-2-4-7-6(3-1)8-5-9(7)69-66-58-50-40-30-22-14-11-10-12-16-18(14)26-32-24(16)34-28-20(12)21-13(10)17-19-15(11)23(22)31-37-27(19)33-25(17)35-29(21)39-38(28)48-42(34)52-46(32)54(44(50)36(26)30)62(66)60(52)64-56(48)57-49(39)43(35)53-47(33)55-45(37)51(41(31)40)59(58)67(69)63(55)61(53)65(57)68(8,64)69/h1-4,8-9H,5H2

InChI Key

QZIQKSVFGICNNR-UHFFFAOYSA-N

SMILES

C1C2C3=CC=CC=C3C1C45C26C7=C8C9=C1C2=C3C%10=C%11C%12=C%13C%14=C%10C2=C2C%10=C%15C%16=C%17C(=C%14%10)C%13=C%10C%13=C%12C%12=C%11C%11=C3C9=C3C%11=C9C%12=C%11C%13=C%12C%10=C%17C%10=C%16C(=C4C4=C%10C%12=C%10C%11=C9C(=C37)C6=C%104)C3=C5C8=C1C2=C%153

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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